trans-1-Isopropyl-2,3-diphenylaziridine

Description

Overview of Aziridine (B145994) Ring Systems in Organic Synthesis

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are of significant interest in organic chemistry. Their utility as synthetic intermediates stems from the inherent ring strain, which makes them susceptible to various ring-opening reactions.

The history of aziridines dates back to 1888 with the discovery of the parent compound, aziridine (or ethylenimine), by Siegmund Gabriel. researchgate.net Early methods for their synthesis, such as the Wenker synthesis from β-amino alcohols and the Gabriel synthesis involving the intramolecular cyclization of haloamines, laid the groundwork for the exploration of this class of compounds. youtube.comyoutube.com Initially, the instability and reactivity of many aziridines presented synthetic challenges. rsc.org However, the development of a diverse array of synthetic methodologies has made them more accessible. researchgate.net Aziridines are now recognized as valuable precursors for a wide range of nitrogen-containing molecules, including amino acids, amino alcohols, and more complex heterocyclic systems, many of which exhibit important biological activities. mdpi.com Their significance is underscored by their presence in the structures of several natural products and pharmaceuticals, such as the antitumor agents Mitomycin C and Azinomycin B. researchgate.net

The defining feature of the aziridine ring is its high degree of ring strain, with bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. researchgate.net This strain energy, which is released upon ring-opening, is a primary driver of their reactivity. rsc.org The bonding in aziridines can be described using the banana bond model, similar to cyclopropane (B1198618) and epoxides. researchgate.net

Electronically, the nitrogen atom in an aziridine is less basic than in acyclic aliphatic amines. This is attributed to the increased s-character of the nitrogen's lone pair of electrons. researchgate.net The substituents on the nitrogen and carbon atoms of the aziridine ring play a crucial role in modulating its reactivity. Electron-withdrawing groups on the nitrogen, for instance, activate the ring towards nucleophilic attack. eurjchem.com Furthermore, the barrier to nitrogen inversion is higher in aziridines compared to their acyclic counterparts, which can lead to the isolation of stable invertomers. researchgate.net

Scope and Significance of N-Substituted-2,3-diphenylaziridines

Within the broad class of aziridines, those bearing substituents on the nitrogen atom and the carbon atoms of the ring have been extensively studied. The N-substituted-2,3-diphenylaziridines are a noteworthy subclass, offering a platform to investigate the interplay of steric and electronic effects on the aziridine ring's behavior.

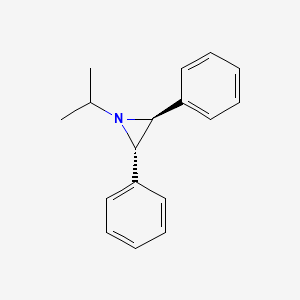

trans-1-Isopropyl-2,3-diphenylaziridine is characterized by a three-membered aziridine ring with two phenyl groups and an isopropyl group attached to the nitrogen atom. The "trans" designation indicates that the two phenyl groups are on opposite sides of the aziridine ring plane. The presence of the bulky isopropyl group on the nitrogen atom significantly influences the compound's conformational preferences and reactivity.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N | Inferred |

| CAS Number | 6622-08-8 | Parchem |

| Stereochemistry | trans | Name |

| N-substituent | Isopropyl | Name |

| C-substituents | Phenyl (x2) | Name |

This table is populated with available data and will be updated as more detailed structural information becomes available.

The academic interest in this compound and related N-substituted aziridines lies in their utility as chiral building blocks in asymmetric synthesis. researchgate.net The stereochemistry of the aziridine ring and the nature of the N-substituent are critical in directing the outcome of stereoselective and stereospecific reactions. masterorganicchemistry.com

The presence of the two phenyl groups and the N-isopropyl group creates a specific steric and electronic environment that influences the regioselectivity and stereoselectivity of ring-opening reactions. mdpi.com For instance, the bulky isopropyl group can direct the approach of incoming reagents. The study of such molecules contributes to a deeper understanding of reaction mechanisms and allows for the development of new synthetic strategies to produce enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. rsc.orgresearchgate.net The ability to perform stereoselective transformations on these aziridines opens pathways to complex nitrogen-containing target molecules that would be difficult to access through other routes. acs.org

Review of Existing Literature on Related Aziridine Structures

The body of literature on aziridine chemistry is extensive, with numerous reviews detailing their synthesis and applications. researchgate.netrsc.orgmdpi.comresearchgate.netmdpi.com The Gabriel and Wenker syntheses represent classical methods for aziridine formation, while more modern approaches include nitrene additions to alkenes and various transition-metal-catalyzed reactions. youtube.comyoutube.com

Research on N-alkyl and N-aryl aziridines has demonstrated the profound impact of the nitrogen substituent on the ring's reactivity. researchgate.net For example, N-acyl and N-sulfonyl aziridines are "activated" and readily undergo ring-opening with a variety of nucleophiles. In contrast, N-alkyl aziridines, such as the subject of this article, are considered "non-activated" and often require harsher conditions or specific catalytic activation for ring-opening to occur. researchgate.net

The chemistry of 2,3-diarylaziridines has also been a fertile area of investigation. The phenyl groups can influence the stability of intermediates and transition states in various reactions. Studies on the lithiation of N-alkyl-2,3-diphenylaziridines have shown that the stereochemical outcome of subsequent reactions is highly dependent on the solvent and the nature of the N-alkyl group, highlighting the subtle interplay of factors that govern their reactivity. The ability of aziridines to undergo ring expansion to form larger heterocyclic systems further broadens their synthetic utility. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-diphenyl-1-propan-2-ylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCSIAPWHFXTLJ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583746 | |

| Record name | (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-76-5 | |

| Record name | (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trans 1 Isopropyl 2,3 Diphenylaziridine

Direct Aziridination Strategies

Direct aziridination involves the addition of a nitrogen atom to an olefin, in this case, trans-stilbene (B89595), to form the aziridine (B145994) ring in a single synthetic step. These strategies are often favored for their atom economy and efficiency.

Nitrene-Mediated Aziridination

Nitrene-mediated aziridination is a powerful method for the synthesis of aziridines. This approach involves the generation of a highly reactive nitrene intermediate, which then adds to an alkene. The nature of the nitrene precursor and the method of its generation are key factors in the success of these reactions.

Transition metal catalysts, particularly those based on copper and rhodium, are widely employed to mediate the transfer of nitrene groups to olefins. These catalysts form metal-nitrenoid intermediates, which temper the reactivity of the free nitrene, often leading to higher selectivity and yields. The general scheme for this reaction involves the reaction of a nitrene precursor, such as a sulfonyl azide (B81097) or an iminoiodinane, with trans-stilbene in the presence of a metal catalyst.

Copper catalysts, for instance, have been shown to be effective in the aziridination of a variety of olefins. researchgate.net While specific data for the synthesis of trans-1-isopropyl-2,3-diphenylaziridine is not extensively detailed in readily available literature, the general applicability of copper-catalyzed systems suggests their potential. The choice of ligand on the copper center can significantly influence the efficiency and selectivity of the reaction.

Rhodium catalysts are also well-known for their ability to catalyze nitrene transfer reactions. researchgate.net Dirhodium(II) carboxylates and carboxamidates are particularly effective in promoting the aziridination of alkenes with various nitrene precursors. These reactions typically proceed under mild conditions and with high stereospecificity. The mechanism is believed to involve the formation of a rhodium-nitrenoid species, which then reacts with the alkene.

A representative dataset for transition metal-catalyzed aziridination of trans-stilbene with a generic N-substituent is presented below, illustrating the typical conditions and outcomes.

| Catalyst (mol%) | Nitrene Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OTf)₂ (5) | PhI=NTs | Dichloromethane | Room Temp. | >95 | wikipedia.org |

| Rh₂(OAc)₄ (1) | TsN₃ | Benzene | 80 | ~90 | researchgate.net |

Note: Ts represents the tosyl group (p-toluenesulfonyl), a common N-substituent in these reactions. Data for the specific isopropyl derivative is not explicitly available in these sources.

In recent years, organocatalysis has emerged as a viable alternative to metal-catalyzed reactions, avoiding the use of potentially toxic and expensive metals. For nitrene transfer reactions, certain organic molecules can act as catalysts to facilitate the aziridination of olefins. One such approach involves the use of iminium salts as catalysts to activate iminoiodinanes as nitrene sources. wikipedia.org This method has been successfully applied to the aziridination of trans-stilbene, demonstrating the potential for metal-free synthesis. wikipedia.org

The reaction typically involves the use of a catalytic amount of an organic molecule that can activate a nitrene precursor towards addition to the alkene. While the scope of these reactions is still being explored, they offer a promising and more sustainable route to aziridines.

| Organocatalyst (mol%) | Nitrene Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

| Trifluoromethyl iminium salt (10) | PhI=NNs | Acetonitrile | Room Temp. | 85 | wikipedia.org |

Note: Ns represents the nosyl group (2-nitrobenzenesulfonyl). The yield is for the N-nosyl-2,3-diphenylaziridine.

Olefin Aziridination via Other Reagents

Beyond nitrene-based methods, other reagents and synthetic strategies have been developed for the aziridination of olefins. These can involve the use of halogenating agents followed by cyclization or the use of specialized nitrogen-transfer reagents.

A classic approach to the synthesis of aziridines is the Gabriel synthesis and its variations. This method typically involves the reaction of a vicinal dihalide with a primary amine. In the context of this compound, this would involve the reaction of meso-1,2-dibromo-1,2-diphenylethane (B7791125) with isopropylamine (B41738). The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one bromide, and the resulting amino-halide intermediate undergoes intramolecular cyclization to form the aziridine ring. The stereochemistry of the starting dihalide is crucial for obtaining the desired trans product.

The reaction of meso-1,2-dibromo-1,2-diphenylethane with alcoholic potassium hydroxide (B78521) is known to produce trans-1-bromo-1,2-diphenylethene. vaia.commsu.edu The subsequent reaction of this vinyl bromide with an amine could potentially lead to the aziridine, although direct, high-yielding procedures for the isopropyl derivative are not extensively documented in the primary literature. A study on the synthesis of 1-alkyl-2,3-diphenylaziridines mentions a Gabriel-type method involving the chlorination of β-amino alcohols followed by intramolecular cyclization. researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| meso-1,2-Dibromo-1,2-diphenylethane | Isopropylamine | Ethanol | Reflux | This compound | researchgate.net (Implied) |

The use of peroxyimidic acids for aziridination is a less common method compared to nitrene-based approaches. Peroxy acids are well-known for the epoxidation of alkenes. The analogous nitrogen transfer to form aziridines is conceptually plausible but not as widely developed. The mechanism of epoxidation by peroxy acids is a concerted process, and a similar pathway could be envisioned for aziridination with an appropriate nitrogen-containing analogue. libretexts.org

Research in this area has explored nitrogen analogues of peroxy acids, such as 3-acetoxyaminoquinazolin-4-(3H)-ones, as effective aziridinating agents for a range of alkenes. researchgate.net These reagents can deliver a nitrogen atom to an olefin with high stereoselectivity. While the direct application of a simple peroxyimidic acid for the synthesis of this compound is not well-documented, the principle of using peroxy-type reagents for nitrogen transfer represents an area of potential synthetic utility.

Further research is required to establish the viability and scope of peroxyimidic acid-derived aziridination for the synthesis of this specific target compound.

Cyclization Reactions for Aziridine Ring Formation

The formation of the aziridine ring is central to the synthesis of this compound. This is most commonly achieved through cyclization reactions, which involve the formation of a carbon-nitrogen bond to close the three-membered ring.

Intramolecular Amination of Vicinal Halogenated Alkanes

A traditional method for synthesizing aziridines is through the intramolecular cyclization of vicinal haloamines. This reaction, an intramolecular nucleophilic substitution, involves the amine group displacing an adjacent halide. wikipedia.org For the synthesis of this compound, the starting material would be a derivative of 1-chloro-1,2-diphenyl-2-(N-isopropylamino)ethane hydrochloride. The stereochemistry of the precursor is critical, as the reaction proceeds with an inversion of configuration at the carbon atom bonded to the halogen. Therefore, to obtain the trans-aziridine, a specific diastereomer of the haloamine is necessary.

Ring Closure from β-Amino Alcohols or Derivatives

The cyclization of β-amino alcohols is a widely used and often more stereospecific method for aziridine synthesis. researchgate.net This process, known as the Wenker synthesis, involves converting the hydroxyl group of a β-amino alcohol into a good leaving group, followed by base-induced intramolecular cyclization. The reaction of erythro- or threo-β-amino alcohols with thionyl chloride or phosphorus pentachloride can yield the corresponding chloro-hydrochlorides, which are precursors to the aziridine. researchgate.net

The ring opening of epoxides with amines is a primary route to obtaining the necessary β-amino alcohol precursors. rsc.orgresearchgate.netmdpi.comorganic-chemistry.org Various catalysts, including lipases, can be employed to facilitate this reaction. mdpi.com

Rearrangement Reactions Leading to Aziridines

Certain molecular rearrangements can also result in the formation of aziridines. For instance, the aza-quasi-Favorskii rearrangement of N-activated β-aminoketones can produce highly substituted aziridines. rsc.org While this and other rearrangements like the aza-Darzens reaction are known for aziridine synthesis, their specific application to produce this compound is less common than direct cyclization methods. rsc.org

Stereocontrolled Synthesis of this compound

Controlling the stereochemistry of the aziridine ring is crucial, as the properties and applications of chiral aziridines are highly dependent on their three-dimensional structure. The synthesis of this compound has been a key target for stereocontrolled synthesis.

Diastereoselective Aziridination Approaches

Diastereoselective methods aim to selectively form one diastereomer, in this case, the trans isomer, over the cis isomer. A common strategy is the aziridination of trans-stilbene. The reaction of trans-stilbene with isopropyl nitrene, which can be generated from precursors like isopropyl azide, typically yields the trans-aziridine, as the stereochemistry of the alkene is often retained. researchgate.net Nitrene addition to alkenes is a well-established method for aziridine synthesis. wikipedia.org

The following table provides a summary of diastereoselective methods:

| Precursors | Reagents/Catalyst | Diastereoselectivity (trans:cis) |

| trans-Stilbene, Isopropyl azide | Photolysis or Thermolysis | Predominantly trans |

| β-Amino alcohol | Thionyl chloride, then base | High trans selectivity |

| N-benzylideneisopropylamine, Diazo compound | Lewis Acid | High trans selectivity |

Chiral Catalyst Development for Enantioselective Synthesis

Enantioselective synthesis is necessary to produce a single enantiomer of this compound. This is usually accomplished with chiral catalysts. nih.govnih.gov A significant area of research has been the development of such catalysts for aziridination reactions. nih.govnih.gov

A prominent approach is the catalytic aziridination of alkenes using chiral transition-metal complexes. These catalysts, often based on copper or cobalt, can facilitate the reaction between an alkene and a nitrene source to produce an enantioenriched aziridine. nih.govnih.govrsc.org For the synthesis of this compound, this would involve reacting trans-stilbene with an isopropyl nitrene precursor in the presence of a chiral catalyst.

The table below summarizes key aspects of enantioselective approaches:

| Reaction Type | Catalyst Type | Key Features |

| Catalytic Aziridination of Alkenes | Chiral transition metal complexes (Cu, Co) | Enantioselective nitrene transfer to trans-stilbene. |

| Enantioselective Addition to Imines | Chiral Lewis Acid catalysts | Controls the facial selectivity of nucleophilic attack on the imine. |

| Organocatalytic Aziridination | Chiral organic molecules | A metal-free approach that can offer high enantioselectivity. |

Stereochemical Purity Assessment Methodologies

Ensuring the stereochemical purity of this compound is paramount, as the presence of the cis-isomer can significantly impact its subsequent reactions and applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the stereochemical assignment of aziridines. nih.govresearchgate.net For this compound, the coupling constants between the vicinal protons on the aziridine ring (at C2 and C3) in the ¹H NMR spectrum are indicative of their relative stereochemistry. A smaller coupling constant is typically observed for the trans-isomer compared to the cis-isomer. Furthermore, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum can also provide evidence for the stereochemical arrangement. researchgate.net Advanced 2D NMR techniques, such as NOESY, can be used to confirm through-space interactions consistent with the trans-configuration. researchgate.net It is also noteworthy that slow configurational inversion at the nitrogen atom can sometimes be observed by NMR at room temperature for certain 1,2,3-trisubstituted aziridines. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are highly effective for separating diastereomers.

Capillary Electrophoresis (CE): Cyclodextrin-modified capillary electrophoresis has proven to be a robust method for the baseline separation of aziridine diastereomers and enantiomers. nih.gov This technique can be highly sensitive, allowing for the precise quantification of even small amounts of the undesired cis-diastereomer. nih.gov

Table 2: Capillary Electrophoresis Conditions for Aziridine Diastereomer Separation nih.gov

| Parameter | Condition |

| Chiral Selector | 2 mM sulfated β-cyclodextrin |

| Buffer | 50 mM phosphate (B84403) buffer |

| pH | 2.5 |

Purification and Isolation Techniques for the Compound

The purification of this compound from the reaction mixture and the removal of any cis-isomer requires careful selection of techniques due to the potential sensitivity of the aziridine ring.

Column Chromatography: Column chromatography is a common method for the purification of organic compounds. However, the choice of stationary phase is critical for aziridines, as some, like silica (B1680970) gel, can be acidic enough to cause ring-opening or decomposition. nih.gov Therefore, a stability assessment of the compound on various stationary phases is recommended. nih.gov Deactivated or basic stationary phases, such as basic alumina, are often preferred for the purification of sensitive aziridines to minimize degradation. nih.gov

Table 3: Stationary Phase Considerations for Aziridine Purification nih.gov

| Stationary Phase | Potential Outcome | Recommendation |

| Silica Gel | Potential for decomposition/ring-opening | Use with caution; consider deactivation |

| Basic Alumina | Minimizes decomposition of sensitive aziridines | Preferred for sensitive compounds |

Diastereomeric Recrystallization: If a mixture of cis and trans diastereomers is obtained, diastereomeric recrystallization can be a powerful purification technique. wikipedia.org This method relies on the different physical properties, such as solubility and melting point, of the diastereomers. wikipedia.org By carefully selecting a solvent system, it is often possible to selectively crystallize one diastereomer, leaving the other in the mother liquor. This process can be repeated to achieve high diastereomeric purity.

Reactivity and Transformational Chemistry of Trans 1 Isopropyl 2,3 Diphenylaziridine

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of aziridines makes them valuable synthetic intermediates, prone to undergoing nucleophilic ring-opening reactions. This process involves the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The reaction is typically facilitated by the protonation of the aziridine (B145994) nitrogen or by the use of a Lewis acid, which activates the ring towards nucleophilic attack.

Under acidic conditions, the reaction often proceeds through a mechanism with significant SN1 character. The protonated aziridinium (B1262131) ion can be opened to form a carbocationic intermediate. The stability of this carbocation determines the regioselectivity. In diphenyl-substituted systems, the benzylic carbons can stabilize a positive charge.

The stereoselectivity of the ring-opening is also a key feature. For trans-substituted aziridines, nucleophilic attack typically occurs via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. This leads to the formation of anti-disubstituted products.

| Feature | Description |

| Regioselectivity | The preferential attack of a nucleophile at one of the two carbon atoms of the aziridine ring. In diphenylaziridines, this is influenced by the stability of the resulting carbocationic intermediate in acidic media. |

| Stereoselectivity | The preferential formation of one stereoisomer over another. In trans-aziridines, SN2 attack leads to products with an anti configuration. |

The reaction of trans-1-isopropyl-2,3-diphenylaziridine with oxygen-based nucleophiles such as water (hydrolysis) or alcohols (alcoholysis) typically requires acid catalysis. The acid protonates the nitrogen atom, activating the aziridine ring. The nucleophile then attacks one of the benzylic carbons, leading to the formation of a β-amino alcohol or a β-amino ether, respectively. The reaction is expected to proceed with high stereoselectivity, yielding the anti-product.

Hypothetical Reaction Data for Oxygen Nucleophiles

| Nucleophile | Product Structure | Stereochemistry |

| Water (H₂O) | 2-(Isopropylamino)-1,2-diphenylethan-1-ol | anti |

| Methanol (CH₃OH) | 1-Methoxy-2-(isopropylamino)-1,2-diphenylethane | anti |

Nitrogen nucleophiles, such as amines and azides, can also open the aziridine ring. The reaction with primary or secondary amines in the presence of an acid catalyst would yield a 1,2-diamine. The use of azide (B81097) ion as a nucleophile provides a route to β-azido amines, which are versatile synthetic intermediates that can be further transformed, for instance, through reduction of the azide group to an amine.

Carbon-based nucleophiles, including organometallic reagents like Grignard reagents or organolithium compounds, and enolates, can be employed to form new carbon-carbon bonds. The reaction of this compound with these nucleophiles is expected to afford β-alkylated or β-acylated amines. The reactivity and regioselectivity of these reactions can be highly dependent on the nature of the nucleophile and the reaction conditions.

The reaction with halide nucleophiles, such as those from hydrogen halides (e.g., HCl, HBr), leads to the formation of β-haloamines. In this acid-catalyzed process, the halide ion attacks one of the carbon atoms of the protonated aziridine ring, resulting in a product with a trans relationship between the halogen and the amino group due to the SN2-like mechanism.

Electrophilic Activation and Reactions

While the primary reactivity of aziridines is centered on nucleophilic ring-opening, the nitrogen atom itself can act as a nucleophile. However, in the context of electrophilic activation, the focus remains on making the aziridine ring more susceptible to attack. Lewis acids are commonly employed to coordinate with the nitrogen atom, which enhances the electrophilicity of the ring carbons. This activation is a crucial first step in many of the nucleophilic ring-opening reactions discussed above.

Lewis Acid-Catalyzed Transformations

Lewis acids activate the aziridine ring by coordinating to the lone pair of electrons on the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and facilitating ring-opening reactions.

The interaction of this compound with Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can lead to the formation of azomethine ylides. This process involves the cleavage of the carbon-carbon bond of the aziridine ring. The resulting azomethine ylide is a 1,3-dipole that can be trapped in situ by various dipolarophiles, such as dimethyl acetylenedicarboxylate, to yield five-membered heterocyclic rings like pyrrolidines. The stereochemistry of the starting aziridine often dictates the stereochemistry of the resulting ylide and, consequently, the final cycloadduct.

In these transformations, the Lewis acid acts as a catalyst, promoting the formation of the reactive intermediate. The specific outcome of the reaction can be influenced by the nature of the Lewis acid, the solvent, and the dipolarophile used.

Table 1: Examples of Lewis Acid-Catalyzed Reactions

| Lewis Acid | Reactant | Product Type | Ref. |

| BF₃·OEt₂ | This compound, Dimethyl Acetylenedicarboxylate | Pyrrolidine derivative | rsc.org |

Brønsted Acid-Catalyzed Reactions

Brønsted acids initiate reactions with this compound by protonating the nitrogen atom. This protonation creates a highly reactive aziridinium ion, which is readily opened by nucleophiles.

The course of the reaction is dependent on the strength of the acid and the nucleophilicity of the counter-ion or other nucleophiles present in the reaction mixture. For instance, in the presence of a strong acid with a non-nucleophilic counter-ion, the aziridinium ion might rearrange or be trapped by a solvent molecule. If the acid's counter-ion is nucleophilic (e.g., chloride from HCl), it will attack one of the ring carbons, leading to a ring-opened product. This acid-catalyzed ring-opening typically proceeds via an Sɴ2-type mechanism, resulting in an inversion of stereochemistry at the site of attack. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the aziridine ring.

Table 2: Outcomes of Brønsted Acid-Catalyzed Ring-Opening

| Brønsted Acid | Nucleophile | Product Description | Ref. |

| Hydrochloric Acid (HCl) | Chloride (Cl⁻) | Ring-opened amino chloride | scispace.comnih.govrsc.org |

| Sulfuric Acid (H₂SO₄) | Water (H₂O) / Bisulfate (HSO₄⁻) | Ring-opened amino alcohol or sulfate (B86663) ester | nih.gov |

Reactions with Electrophilic Reagents

Beyond Lewis and Brønsted acids, other electrophilic reagents can react with this compound. The nitrogen atom, being the most nucleophilic center, is the typical site of initial attack.

For example, acylation of the aziridine nitrogen can occur with acyl halides or anhydrides. This reaction can sometimes be followed by a ring-opening process, particularly if the acylating agent introduces a good leaving group. Alkylating agents, such as reactive alkyl halides, can similarly lead to the formation of quaternary aziridinium salts. These salts are highly strained and prone to ring-opening by nucleophiles, often with high regioselectivity.

Rearrangement Reactions

Rearrangement reactions of this compound can be induced by heat, light, or catalysts, leading to various isomeric structures.

Thermal Rearrangements

When heated, aziridines can undergo stereospecific ring-opening to form azomethine ylides. For this compound, thermal activation typically leads to a conrotatory cleavage of the C-C bond. This process results in the formation of a specific stereoisomer of the corresponding azomethine ylide.

Once formed, this highly reactive intermediate can undergo several transformations. It can revert to the aziridine, potentially leading to thermal racemization or isomerization to the cis-aziridine. Alternatively, it can be trapped in a [3+2] cycloaddition reaction with a suitable dipolarophile. In the absence of a trapping agent, the ylide may undergo electrocyclization or other intramolecular rearrangements. nih.gov

Photochemical Rearrangements

Photochemical excitation of this compound provides an alternative pathway for the generation of azomethine ylides. In contrast to thermal processes, photochemical ring-opening of the C-C bond is typically a disrotatory process. researchgate.net This stereochemical difference means that photolysis and thermolysis of the same aziridine isomer will produce different stereoisomeric azomethine ylides.

These photochemically generated ylides are also potent 1,3-dipoles and can participate in cycloaddition reactions. researchgate.net The unique stereochemistry of the photogenerated ylide can provide access to cycloadducts that are not available through thermal methods. Furthermore, prolonged irradiation can sometimes lead to more complex rearrangements and the formation of other heterocyclic systems. researchgate.net

Acid- or Base-Catalyzed Rearrangements

Both acids and bases can catalyze rearrangements of this compound. As discussed, acid catalysis proceeds through an aziridinium ion intermediate. This intermediate can undergo rearrangement to form more stable carbocations, which can then lead to products like rearranged amino alcohols or imines. For instance, treatment with a Brønsted acid can lead to the formation of an imine through a formal 1,2-hydride shift after ring opening. nih.gov

Strong bases can also induce rearrangements. A sufficiently strong base can deprotonate one of the carbon atoms of the aziridine ring, particularly if there are adjacent electron-withdrawing groups, although this is less common for simple alkyl and aryl-substituted aziridines. More typically, base-catalyzed rearrangements might involve an elimination mechanism if a suitable leaving group is present on the ring.

Functional Group Interconversions on the Aziridine Core or Substituents

The chemical literature provides limited specific examples of functional group interconversions directly on the this compound molecule where the three-membered ring remains intact. However, by examining the reactivity of analogous N-alkylated heterocycles and substituted aromatic systems, plausible transformations can be inferred. These potential reactions would focus on modifications of the N-isopropyl group and the C-phenyl substituents.

Modification of the N-Isopropyl Group:

The N-isopropyl group represents a site for potential dealkylation to yield the corresponding N-H aziridine, trans-2,3-diphenylaziridine. N-dealkylation is a common transformation in amine chemistry, often employed to generate secondary amines from their tertiary counterparts. pdx.edu While specific conditions for the deisopropylation of this compound are not extensively documented, several general methods for N-dealkylation could theoretically be applied.

One of the classical methods is the von Braun reaction , which utilizes cyanogen (B1215507) bromide to cleave a C-N bond in tertiary amines, leading to an alkyl bromide and a cyanamide, which can then be hydrolyzed to the secondary amine. mdpi.com Another widely used approach involves the use of chloroformates , such as phenyl chloroformate or trichloroethyl chloroformate. The reaction of a tertiary amine with a chloroformate yields a carbamate (B1207046) intermediate, which can be subsequently cleaved under specific conditions to afford the secondary amine. mdpi.com

It is important to note that the strained nature of the aziridine ring could influence the feasibility and outcome of these reactions. The conditions required for N-dealkylation might also promote ring-opening, a common reactivity pathway for aziridines. acs.orgnih.gov

Table 1: Potential N-Deisopropylation Reactions

| Reaction Name | Reagents | Intermediate | Product | Potential Challenges |

|---|---|---|---|---|

| von Braun Reaction | 1. BrCN2. H₂O/H⁺ or OH⁻ | Cyanamide | trans-2,3-Diphenylaziridine | Harsh conditions may lead to ring-opening. |

Modification of the C-Phenyl Groups:

The two phenyl groups attached to the carbon atoms of the aziridine ring are, in principle, susceptible to electrophilic aromatic substitution (EAS) reactions. pdx.edukhanacademy.orgmasterorganicchemistry.com These reactions allow for the introduction of a wide range of functional groups onto the aromatic rings. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The feasibility and regioselectivity of EAS on the phenyl rings of this compound would be governed by the electronic nature of the aziridinyl substituent. The nitrogen atom of the aziridine ring has a lone pair of electrons, but the ring strain and the inductive effect of the nitrogen might influence its ability to donate electron density to the phenyl rings. Generally, amino groups are activating and ortho, para-directing in EAS. However, in the case of aziridines, the electronic effects are more complex. If the aziridinyl group acts as an electron-donating group, substitution would be directed to the ortho and para positions of the phenyl rings. Conversely, if the inductive effect dominates, it could deactivate the rings.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Products (assuming o,p-direction) | Potential Challenges |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | trans-1-Isopropyl-2-(nitrophenyl)-3-phenylaziridine and isomers | Strong acidic conditions could lead to ring-opening. |

| Bromination | Br₂, FeBr₃ | trans-1-Isopropyl-2-(bromophenyl)-3-phenylaziridine and isomers | Lewis acid may coordinate with the aziridine nitrogen. |

It is critical to consider that the Lewis acids often employed as catalysts in EAS reactions (e.g., AlCl₃, FeBr₃) are known to coordinate with nitrogen atoms. This coordination would likely lead to the deactivation of the phenyl rings towards electrophilic attack and could also facilitate ring-opening reactions. Therefore, milder conditions or alternative synthetic strategies might be necessary to achieve functional group interconversions on the phenyl rings without disrupting the aziridine core.

Mechanistic and Kinetic Studies of Reactions Involving Trans 1 Isopropyl 2,3 Diphenylaziridine

Elucidation of Reaction Pathways and Transition States

To understand the chemical transformations of trans-1-isopropyl-2,3-diphenylaziridine, the primary focus would be on its thermal and photochemical reactivity. It is anticipated that, upon heating or irradiation, the molecule would undergo a conrotatory ring-opening to form an (E,E)-configured azomethine ylide. This intermediate would be characterized by the isopropyl group on the nitrogen and two phenyl groups on the carbon atoms.

The subsequent reaction pathways would depend on the reaction conditions and the presence of other reagents. In the absence of a trapping agent, the azomethine ylide could potentially revert to the cis- or trans-aziridine or undergo other rearrangements. In the presence of a dipolarophile, a [3+2] cycloaddition reaction would be the expected pathway, leading to the formation of a five-membered heterocyclic ring.

The nature of this cycloaddition—whether it proceeds through a concerted or a stepwise mechanism—would be a key area of investigation. This would involve studying the reaction with various electron-deficient alkenes and alkynes and analyzing the stereochemistry of the resulting products. The transition states for both concerted and stepwise pathways would need to be characterized, likely through computational methods. For a concerted pathway, a single, highly ordered transition state would be expected. For a stepwise mechanism, the formation of a zwitterionic or diradical intermediate would involve at least two transition states.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies would be a powerful tool for probing the transition state structures of reactions involving this compound. By strategically replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), one can measure the effect of this substitution on the reaction rate.

For instance, in the thermal ring-opening step, a secondary KIE could be measured by deuterating the methine protons of the aziridine (B145994) ring (C2 and C3). The magnitude of the kH/kD value would provide insight into the change in hybridization at these carbon centers in the transition state. A value greater than unity (a normal KIE) would suggest a loosening of the C-H bonds and a move towards sp2 hybridization, consistent with the formation of an azomethine ylide.

If the subsequent cycloaddition is the rate-determining step, KIE studies on the dipolarophile could help distinguish between a concerted and a stepwise mechanism. For a concerted [3+2] cycloaddition, significant KIEs would be expected at both reacting centers of the dipolarophile. In a stepwise mechanism, a significant KIE might only be observed at the center involved in the initial bond formation.

Spectroscopic Interrogation of Reaction Intermediates

The direct observation and characterization of the fleeting azomethine ylide intermediate would be crucial for a complete mechanistic picture. Low-temperature spectroscopic techniques, such as matrix isolation infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, could potentially be employed to trap and study this intermediate.

Flash photolysis techniques coupled with time-resolved UV-Vis or IR spectroscopy would be another approach. By generating a high concentration of the azomethine ylide with a short laser pulse, its spectroscopic signature and decay kinetics could be monitored on very short timescales. This would provide direct evidence for its existence and information about its structure and reactivity.

Computational Modeling for Reaction Mechanism Validation

In the absence of extensive experimental data, computational modeling using methods like Density Functional Theory (DFT) would be an invaluable tool for predicting and validating the reaction mechanisms of this compound.

Computational studies could be used to:

Calculate the activation energy for the thermal ring-opening and determine the geometry of the resulting azomethine ylide.

Model the transition states for both concerted and stepwise [3+2] cycloaddition reactions with various dipolarophiles. By comparing the calculated activation barriers for these pathways, the preferred mechanism could be predicted.

Simulate the vibrational spectra (IR and Raman) of the starting material, the azomethine ylide intermediate, and the transition states, which could aid in the interpretation of experimental spectroscopic data.

Predict kinetic isotope effects for different mechanistic possibilities. The calculated KIEs could then be compared with experimental values to support or refute a proposed mechanism.

Through a combination of these experimental and computational approaches, a comprehensive understanding of the mechanistic and kinetic intricacies of reactions involving this compound could be achieved. However, at present, such detailed studies on this specific compound have not been reported in the peer-reviewed literature.

Stereochemical Aspects and Chirality in Aziridine Chemistry

Influence of N-Substituents and C-Substituents on Aziridine (B145994) Stereochemistry

The stereochemical integrity and reactivity of the aziridine ring in trans-1-Isopropyl-2,3-diphenylaziridine are significantly influenced by the nature of the substituents at the nitrogen and carbon atoms. The trans-configuration of the two phenyl groups at C2 and C3 is a key feature, and the isopropyl group on the nitrogen atom also exerts considerable steric and electronic effects.

Research into the lithiation of N-alkyl-2,3-diphenylaziridines has revealed a profound difference in reactivity between the cis and trans isomers. Specifically, cis-N-alkyl-2,3-diphenylaziridines, including the isopropyl-substituted variant, have been found to be unreactive towards lithiation with organolithium reagents under various conditions. acs.org This lack of reactivity is attributed to the steric hindrance posed by the cis-disposed phenyl groups, which shield the adjacent C-H bonds from deprotonation.

In contrast, the trans isomers, such as this compound, undergo facile α-lithiation. This highlights the crucial role of the C-substituent's relative stereochemistry in enabling reactions at the aziridine ring. The N-isopropyl group, while sterically demanding, does not prevent the deprotonation in the trans isomer and influences the stereochemical outcome of subsequent reactions.

Diastereoselective Control in Reactions of this compound

The diastereoselectivity of reactions involving this compound is a subject of detailed study, particularly in the context of its lithiated intermediates. The stereochemical course of the lithiation-trapping sequence of trans-N-alkyl-2,3-diphenylaziridines has been shown to be highly dependent on the solvent used, demonstrating remarkable diastereoselective control.

When this compound is subjected to lithiation with an alkyllithium reagent, the resulting lithiated species can be trapped with an electrophile. The diastereoselectivity of this trapping reaction is dictated by the configuration of the lithiated intermediate, which in turn is controlled by the solvent.

For instance, in the reaction of the lithiated aziridine with acetone, different diastereomers of the resulting hydroxyalkylated aziridines are formed depending on the solvent. In a coordinating solvent like tetrahydrofuran (B95107) (THF), one diastereomer is predominantly formed, while in a nonpolar solvent like toluene, the other diastereomer is obtained with high selectivity. acs.org This demonstrates that by careful selection of the reaction conditions, specifically the solvent, a high degree of diastereoselective control can be achieved in the functionalization of this compound.

Retention or Inversion of Configuration During Transformations

A key aspect of the stereochemistry of this compound is the ability to control whether its transformations proceed with retention or inversion of configuration at the carbon atom undergoing reaction. This control is elegantly demonstrated in the lithiation-trapping sequence, where the solvent plays a pivotal role in determining the stereochemical outcome. acs.orgnih.gov

Inversion of Configuration: In coordinating solvents like tetrahydrofuran (THF) or in the presence of a crown ether in toluene, the lithiation-trapping sequence proceeds with a complete inversion of configuration. acs.orgnih.gov This is rationalized by the formation of a cis-configured lithiated aziridine intermediate. acs.org

Retention of Configuration: Conversely, when the reaction is carried out in nonpolar solvents such as hexane, ether, or toluene, the process occurs with complete retention of configuration. acs.orgnih.gov This is attributed to the formation of a trans-configured lithiated intermediate. acs.org

This solvent-dependent switch between inversion and retention of configuration provides a powerful tool for the stereocontrolled synthesis of functionalized aziridines.

Stereochemical Analysis Methodologies

The determination of the stereochemistry of this compound and its reaction products relies on a combination of advanced spectroscopic techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these analyses. acs.org

Multinuclear NMR Spectroscopy: ¹H, ¹³C, and ⁷Li NMR spectroscopy at low temperatures have been instrumental in elucidating the structure and configuration of the lithiated intermediates of trans-N-alkyl-2,3-diphenylaziridines. acs.org

¹H NMR: The coupling constants between the protons on the aziridine ring can provide information about their relative stereochemistry (cis or trans).

¹³C NMR: The chemical shifts of the carbon atoms in the aziridine ring are sensitive to the stereochemical environment.

⁷Li NMR: This technique is particularly useful for studying the nature of the lithium counterion and the aggregation state of the organolithium intermediates. For example, a single signal in the ⁷Li NMR spectrum is indicative of a single aggregation state. acs.org

Through these detailed NMR studies, it has been possible to gather strong spectroscopic evidence for the existence of two differently configured lithiated aziridines: a monomeric cis-lithiated species in THF and a dimeric trans-lithiated species in toluene. acs.org This information is crucial for understanding the observed solvent-dependent stereochemical outcomes.

Applications of Trans 1 Isopropyl 2,3 Diphenylaziridine in Organic Synthesis and Materials Science Excluding Biological/clinical

Role as a Chiral Building Block

Chiral aziridines are significant in asymmetric synthesis, serving as versatile intermediates for the introduction of functional groups with vicinal stereochemistry. researchgate.net The stereochemistry of the aziridine (B145994) ring can be transferred to the product, making them valuable chiral building blocks. Due to their availability in chiral form and their tendency to undergo regio- and stereoselective ring-opening reactions, chiral aziridines have found extensive use in the synthesis of complex molecules. researchgate.net

The trans-configuration of the phenyl groups in trans-1-Isopropyl-2,3-diphenylaziridine, combined with the chirality at the two carbon atoms of the aziridine ring, makes it a potentially useful chiral auxiliary or starting material for the synthesis of enantiomerically pure compounds. The isopropyl group on the nitrogen atom also influences the steric and electronic properties of the molecule, which can affect its reactivity and selectivity in various transformations. While specific applications of this compound as a chiral building block are not extensively detailed in the literature, the general reactivity of chiral aziridines suggests its potential in the synthesis of chiral amines, amino alcohols, and other nitrogen-containing compounds. researchgate.netillinois.edu

Precursor for Nitrogen-Containing Heterocycles

The high ring strain of aziridines makes them susceptible to ring-opening reactions, which can be exploited for the synthesis of a variety of larger, more stable heterocyclic systems. mdpi.com this compound can serve as a precursor for various nitrogen-containing heterocycles through cycloaddition and ring-opening-cyclization reactions.

The thermal or photochemical ring-opening of aziridines can generate azomethine ylides, which are reactive 1,3-dipoles. These ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen heterocycles like pyrrolidines. The reaction of a similar compound, trans-1-methyl-2,3-diphenylaziridine, with dimethyl acetylenedicarboxylate in boiling toluene results in the formation of a pyrrole derivative, demonstrating the feasibility of this approach.

Substituted piperidine rings are a common motif in natural products and pharmaceutical drugs. nih.gov The synthesis of chiral 2,3-disubstituted piperidines is an area of significant research interest. orgsyn.org While direct conversion of this compound to piperidines is not extensively documented, the ring-opening of the aziridine could provide a difunctional intermediate that could then be elaborated into a six-membered ring through subsequent reactions.

Table 1: Synthesis of Heterocycles from Aziridine Derivatives

| Aziridine Derivative | Reagent | Product Type | Reaction Conditions |

| trans-1-methyl-2,3-diphenylaziridine | Dimethyl acetylenedicarboxylate | Pyrrole derivative | Boiling toluene |

| Aziridines (general) | Alkenes/Alkynes | Pyrrolidines | Thermal/Photochemical [3+2] cycloaddition |

Ligand Synthesis from Aziridine Derivatives

Chiral aziridines have been utilized as precursors for the synthesis of chiral ligands for asymmetric catalysis. researchgate.net These ligands can coordinate with metal centers to create a chiral environment, enabling enantioselective transformations. An efficient method for the synthesis of aziridine-containing chiral tridentate ligands has been developed from enantiopure aziridines and salicylaldehydes. mdpi.com This method involves a regiospecific cleavage of the more substituted C-N bond of the aziridine. mdpi.com

Polymer Chemistry Applications (e.g., Monomer, Crosslinking Agent)

Aziridines can undergo ring-opening polymerization (ROP) to produce polyamines, with polyethyleneimine (PEI) being a prominent example. nih.govrsc.org The polymerization can proceed through either a cationic or anionic mechanism. nih.gov Cationic ROP of unsubstituted aziridine typically leads to branched PEI, while the use of N-activated aziridines in anionic ROP can produce linear polyaziridines. rsc.org The activating group, often a sulfonyl or a tert-butyloxycarbonyl (BOC) group, enhances the reactivity of the aziridine ring towards nucleophilic attack and prevents branching by deactivating the lone pair on the nitrogen atoms of the polymer backbone. rsc.org

While the polymerization of aziridines is a known process, specific studies on the use of this compound as a monomer in ROP are not extensively reported. The presence of the bulky isopropyl and phenyl groups might influence its polymerizability. Aziridines can also be incorporated into polymer backbones to serve as crosslinking sites. researchgate.net The ring-opening of the aziridine moiety by nucleophilic groups from other polymer chains can lead to the formation of a cross-linked network. researchgate.net However, the application of this compound specifically as a crosslinking agent has not been detailed in the surveyed literature.

Table 2: Polymerization of Aziridine Derivatives

| Polymerization Type | Monomer Type | Resulting Polymer | Key Features |

| Cationic Ring-Opening Polymerization (CROP) | Aziridine | Branched Polyethyleneimine (bPEI) | Lack of control over polymer structure. rsc.org |

| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonylaziridines | Poly(N-sulfonylaziridines) | Leads to linear polymers. rsc.org |

| Anionic Ring-Opening Polymerization (AROP) | tert-Butyl aziridine-1-carboxylate (BocAz) | Poly(BocAz) | Produces linear polyethyleneimine after deprotection. rsc.org |

Advanced Materials Development

The unique reactivity of the aziridine ring allows for its incorporation into polymers to create functional materials. korea.ac.kr For example, aziridine-functionalized polydimethylsiloxanes have been developed as tailorable polymeric scaffolds. mdpi.com The aziridine groups in these materials can undergo chemoselective and regiospecific ring-opening reactions, allowing for post-modification of the polymer and tuning of its properties. mdpi.com

The development of advanced materials often relies on the synthesis of polymers with well-defined architectures and functionalities. While the general chemistry of aziridines suggests their potential utility in creating novel materials, specific applications of this compound in the development of advanced materials are not well-documented in the current scientific literature. Further research would be needed to explore the potential of this specific compound in areas such as functional coatings, membranes, or smart materials.

Computational and Theoretical Studies of Trans 1 Isopropyl 2,3 Diphenylaziridine

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of aziridines. The three-membered ring of aziridine (B145994) results in significant ring strain, which influences the hybridization and energy of its molecular orbitals. In trans-1-Isopropyl-2,3-diphenylaziridine, the nitrogen atom's lone pair of electrons occupies a hybrid orbital with increased s-character compared to acyclic amines, rendering it less basic.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity. For N-aryl aziridines, the HOMO is often associated with the phenyl group attached to the nitrogen, while the LUMO is typically a σ* orbital of the C-N or C-C bonds within the aziridine ring. In the case of N-alkyl substituted aziridines like the isopropyl derivative, the HOMO is more likely centered on the nitrogen atom and the aziridine ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity toward nucleophiles and electrophiles. Radical cations of phenyl-substituted aziridines can lead to ring-opening, forming azomethine ylide radical cations, a process that can be rationalized by examining the molecular orbitals. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for the computational study of aziridines, offering a good balance between accuracy and computational cost. DFT calculations are instrumental in exploring various aspects of the molecular properties and reactivity of this compound.

DFT methods are employed to determine the most stable three-dimensional structure of this compound. Geometry optimization calculations search the potential energy surface for a minimum energy conformation. For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

Conformational analysis of N-substituted aziridines is important as the substituent on the nitrogen atom can adopt different orientations. In the case of the isopropyl group, rotation around the N-C(isopropyl) bond can lead to different conformers. DFT calculations can predict the relative energies of these conformers and the energy barriers for their interconversion. Studies on related N-substituted phenylaziridines have performed conformational searches and geometry optimizations to understand the influence of the N-substituent on the ring's geometry and electronic properties. researchgate.net

| Computational Method | Basis Set | Application |

| B3LYP | 6-31+G* | N-inversion energies and ring-opening reactions of N-substituted aziridines. researchgate.net |

| BLYP | TZVP | Geometry optimization and prediction of reaction barriers in substituted aziridines. |

| M06-2X | 6-311+G(d,p) | Calculation of geometries and reaction energetics for cycloadditions involving aziridine precursors. |

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Methodologies for calculating these parameters for molecules like this compound include:

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be scaled to better match experimental data. DFT methods like B3LYP are commonly used for this purpose. nih.gov The analysis of the calculated vibrational modes allows for the assignment of specific absorption bands in the experimental IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared to experimental values to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for calculating electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths in the UV-Vis spectrum, corresponding to electronic transitions within the molecule.

| Spectroscopic Parameter | Computational Methodology | Common DFT Functional |

| Vibrational Frequencies (IR) | Second derivatives of energy | B3LYP, BLYP nih.govmdpi.com |

| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) | B3LYP |

| Electronic Excitations (UV-Vis) | Time-Dependent DFT (TD-DFT) | B3LYP, CAM-B3LYP |

DFT is extensively used to study the mechanisms of reactions involving aziridines, such as their characteristic ring-opening reactions. By locating the transition state (TS) structures on the potential energy surface, the activation energy for a given reaction can be calculated. This provides insight into the reaction kinetics and the factors that control regioselectivity and stereoselectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. While DFT calculations provide information about static molecular properties, MD simulations can reveal how the molecule moves and interacts with its environment, such as a solvent.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This can provide insights into:

Conformational Dynamics: How the molecule explores different conformations at a given temperature.

Solvation: The structure of the solvent around the molecule and the energetics of solvation.

Reaction Dynamics: In some cases, MD simulations can be used to study the dynamics of chemical reactions, particularly when combined with quantum mechanics (QM/MM methods).

Quantitative Structure-Activity Relationship (QSAR) Modeling (if focused on reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted aziridines, QSAR models could be developed to predict their reactivity in, for example, ring-opening reactions.

A QSAR study would involve:

Dataset: A set of aziridine derivatives with experimentally measured reactivity data (e.g., reaction rates).

Molecular Descriptors: Calculation of various numerical descriptors that characterize the structural, electronic, and physicochemical properties of the molecules.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the observed reactivity.

While no specific QSAR studies focused on the reactivity of this compound have been identified, the principles of QSAR could be applied to understand how variations in the N-substituent and the substituents on the carbon atoms of the aziridine ring influence its reactivity.

In-depth Computational and Theoretical Analysis of this compound Unavailable in Current Literature

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific, in-depth computational and theoretical studies focusing on the bonding analysis and aromaticity of the aziridine ring in This compound are not publicly available at this time.

The user's request for an article centered on "," with a specific section on "7.5. Bonding Analysis and Aromaticity Studies of Aziridine Ring," necessitates detailed research findings and data tables. This includes, but is not limited to, quantum chemical calculations detailing bond lengths, bond angles, electron density distributions, and aromaticity indices such as Nucleus-Independent Chemical Shift (NICS) or analysis from the Quantum Theory of Atoms in Molecules (QTAIM).

Despite extensive searches for this specific compound and closely related analogs (such as other N-alkyl-2,3-diphenylaziridines), no published studies containing the requisite data for a thorough bonding and aromaticity analysis were identified. The available literature on aziridines is generally broad, covering their synthesis, reactivity, and utility in organic chemistry, but lacks the specific computational focus on the electronic structure of the trans-1-isopropyl-2,3-diphenyl substituted variant.

Therefore, the generation of a scientifically accurate and data-rich article, as per the user's detailed instructions and outline, cannot be fulfilled. Creating such content without supporting peer-reviewed research and specific computational data would amount to speculation and would not meet the required standards of accuracy and authoritativeness.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the precise molecular structure of trans-1-Isopropyl-2,3-diphenylaziridine. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal details about its chemical environment, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms (protons). For this compound, ¹H NMR is crucial for confirming the presence and connectivity of the isopropyl and diphenyl groups. The trans stereochemistry of the aziridine (B145994) ring is a key feature that can be confirmed by this method. The two protons on the aziridine ring (at the C2 and C3 positions) are chemically non-equivalent and will typically appear as distinct signals. The coupling constant (J-value) between these two protons (Jtrans) is characteristically smaller than the coupling constant that would be observed for the cis isomer (Jcis). This difference in coupling constants is a reliable diagnostic tool for assigning the stereochemistry of the aziridine ring. ipb.ptresearchgate.net

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their general chemical environment (e.g., aliphatic, aromatic, or part of the aziridine ring). asianpubs.orgnih.gov The upfield chemical shifts of the carbon atoms in the strained three-membered aziridine ring are characteristic and help to confirm its presence. ipb.pt

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments.

COSY methodology is used to identify protons that are coupled to each other, helping to map out the connectivity within the isopropyl group and the phenyl rings. ipb.pt

HSQC provides correlation signals between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of atoms, further confirming the trans configuration by observing correlations between protons on the substituent groups and the aziridine ring protons. ipb.pt

| NMR Technique | Methodological Focus | Information Gained for this compound |

| ¹H NMR | Measures chemical shifts, coupling constants (J-values), and integration of proton signals. | Confirms proton environments, verifies the trans stereochemistry via characteristic Jtrans coupling constants, and establishes the presence of isopropyl and diphenyl groups. ipb.pt |

| ¹³C NMR | Detects unique carbon environments within the molecule. | Confirms the carbon skeleton, including the characteristic upfield signals of the strained aziridine ring carbons. ipb.ptasianpubs.org |

| 2D NMR (COSY, HSQC) | Maps correlations between nuclei (¹H-¹H or ¹H-¹³C). | Unambiguously assigns proton and carbon signals and confirms the connectivity of the isopropyl and diphenyl substituents to the aziridine core. ipb.ptresearchgate.net |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: This method measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, IR spectroscopy is used to identify characteristic vibrations of its structural components. Key absorptions would include:

C-H stretching vibrations from the aromatic phenyl rings (typically above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹). libretexts.org

C=C stretching vibrations within the aromatic rings, which appear in the 1450-1600 cm⁻¹ region. libretexts.org

C-H bending vibrations , which can provide information about the substitution pattern of the phenyl rings.

Vibrations associated with the C-N bond and the aziridine ring itself, though these may be found in the complex "fingerprint region" (below 1500 cm⁻¹) and can be difficult to assign definitively without reference spectra. libretexts.org

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This makes it particularly useful for identifying vibrations of non-polar bonds. For the target molecule, Raman spectroscopy would be effective in identifying the C=C stretching modes of the phenyl rings and the C-C backbone vibrations.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The methodology involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum provides two critical pieces of information:

The Molecular Ion Peak ([M]⁺): This peak corresponds to the intact molecule that has lost one electron, and its m/z value provides the molecular weight of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to analyze compounds containing chromophores, which are typically conjugated π-electron systems. libretexts.org

In this compound, the two phenyl groups act as the primary chromophores. The conjugated π-system of the benzene rings gives rise to characteristic absorptions in the UV region of the electromagnetic spectrum. libretexts.orgquimicaorganica.org The methodology involves dissolving the sample in a UV-transparent solvent and measuring its absorbance at different wavelengths. The resulting spectrum, particularly the wavelength of maximum absorbance (λmax), is characteristic of the aromatic system and can be used for both qualitative identification and quantitative analysis. libretexts.orgresearchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or side products, thereby allowing for a robust assessment of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. birchbiotech.com It is highly effective for assessing the purity of this compound and for separating it from related isomers (e.g., the cis isomer).

The methodology involves injecting a vaporized sample into a carrier gas stream that flows through a long column containing a stationary phase. Separation occurs because different compounds interact with the stationary phase to varying degrees, causing them to travel through the column at different rates.

Purity Assessment: In a GC analysis, a pure compound will ideally produce a single peak in the chromatogram. The presence of additional peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of purity. birchbiotech.com

Isomer Separation: A key application of GC is the separation of stereoisomers. By selecting a suitable capillary column and optimizing the temperature program, it is often possible to separate cis and trans isomers of aziridines. google.com The difference in their physical properties leads to different retention times on the column, enabling their separation and quantification. Specialized chiral stationary phases can even be used to separate enantiomers of chiral aziridines.

| Technique | Principle | Application to this compound |

| Gas Chromatography (GC) | Separation of volatile compounds based on differential partitioning between a mobile gas phase and a stationary phase. | Determines chemical purity by separating the target compound from volatile impurities. Can separate cis/trans isomers. birchbiotech.comgoogle.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is employed for both purity determination and, in its chiral variant, for the separation of enantiomers.

For purity assessment, reversed-phase HPLC is commonly utilized. A C18 or C8 stationary phase is typically employed with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The composition of the mobile phase can be adjusted to achieve optimal separation of the target compound from any impurities or starting materials. Detection is often carried out using a UV detector, as the phenyl groups in the molecule exhibit strong chromophoric properties.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Aziridine Derivatives

| Parameter | Condition |

| Stationary Phase | C18 Silica (B1680970) Gel (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The specific gradient or isocratic conditions would need to be optimized for trans-1-Isopropyl-2,3-diphenylaziridine.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method frequently used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity. It operates on the principle of differential partitioning of the compound between a solid stationary phase (typically silica gel) and a liquid mobile phase.

For a moderately polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to achieve a retention factor (R_f) value that allows for clear separation from other components in the reaction mixture. Visualization of the spots on the TLC plate is typically achieved under UV light due to the UV-active phenyl rings.

Table 2: Representative TLC Conditions for Aziridine Compounds

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Visualization | UV lamp (254 nm) |

Note: The R_f value is dependent on the exact solvent system and the specific properties of the aziridine derivative.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure, including the trans configuration of the phenyl groups and the conformation of the isopropyl substituent on the nitrogen atom.

Table 3: General Parameters for X-Ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | To be determined from diffraction data |

| Space Group | To be determined from diffraction data |

| Unit Cell Dimensions | a, b, c, α, β, γ (in Å and °) |

| Radiation Source | Mo Kα or Cu Kα |

| Data Collection Temp. | Typically 100 K or 293 K |

Advanced Chiral Analysis Methods

Given that this compound is a chiral molecule, existing as a pair of enantiomers, its complete analytical characterization must include methods to distinguish and quantify these stereoisomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including aziridine derivatives. The mobile phase is typically a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol).

Table 4: Typical Chiral HPLC Conditions for Aziridine Enantioseparation

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or Circular Dichroism (CD) |